Imidazo[1,2-a]pyrimidin-5-amine, N-(phenylmethyl)-
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Overview
Description
N-BENZYLIMIDAZO[1,2-A]PYRIMIDIN-5-AMINE is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of N-BENZYLIMIDAZO[1,2-A]PYRIMIDIN-5-AMINE consists of a fused imidazole and pyrimidine ring system with a benzyl group attached to the nitrogen atom at the 1-position and an amine group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYLIMIDAZO[1,2-A]PYRIMIDIN-5-AMINE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of α-bromoketones with 2-aminopyridines. The reaction is carried out in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, leading to the formation of the desired imidazo[1,2-a]pyrimidine structure . The reaction conditions are mild and metal-free, making this method attractive for industrial applications.
Industrial Production Methods
Industrial production of N-BENZYLIMIDAZO[1,2-A]PYRIMIDIN-5-AMINE may involve large-scale synthesis using similar reaction conditions as described above. The scalability of the reaction and the availability of starting materials make this method suitable for industrial production. Optimization of reaction parameters such as temperature, solvent, and reagent concentrations can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-BENZYLIMIDAZO[1,2-A]PYRIMIDIN-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce reduced imidazo[1,2-a]pyrimidine analogs. Substitution reactions can lead to a variety of functionalized imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-BENZYLIMIDAZO[1,2-A]PYRIMIDIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
N-BENZYLIMIDAZO[1,2-A]PYRIMIDIN-5-AMINE can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring structure but differ in the position and nature of substituents.
Benzimidazoles: These compounds have a benzimid
Properties
CAS No. |
57473-42-4 |
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Molecular Formula |
C13H12N4 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
N-benzylimidazo[1,2-a]pyrimidin-5-amine |
InChI |
InChI=1S/C13H12N4/c1-2-4-11(5-3-1)10-16-12-6-7-14-13-15-8-9-17(12)13/h1-9,16H,10H2 |
InChI Key |
XOVWVHGFQVJAIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=NC3=NC=CN23 |
Origin of Product |
United States |
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